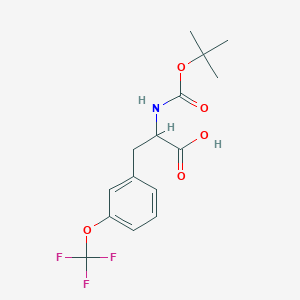
N-Boc-3-trifluoromethoxy-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-trifluoromethoxy-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used primarily in research settings, particularly in the fields of medicinal chemistry and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-trifluoromethoxy-DL-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-trifluoromethoxybenzaldehyde.
Formation of the Amino Acid Backbone: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the free amino acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-trifluoromethoxy-DL-phenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Substitution Reactions: Products include substituted phenylalanine derivatives.
Deprotection Reactions: The major product is the free amino acid, 3-trifluoromethoxy-DL-phenylalanine.
Coupling Reactions: The major products are peptides containing the this compound residue.
Scientific Research Applications
N-Boc-3-trifluoromethoxy-DL-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-Boc-3-trifluoromethoxy-DL-phenylalanine is primarily related to its role as a building block in peptide synthesis. The trifluoromethoxy group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. The Boc protecting group ensures that the amino group remains protected during synthetic transformations, allowing for selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-methoxy-DL-phenylalanine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-Boc-3-chloro-DL-phenylalanine: Contains a chloro group instead of a trifluoromethoxy group.
N-Boc-3-fluoro-DL-phenylalanine: Contains a fluoro group instead of a trifluoromethoxy group
Uniqueness
N-Boc-3-trifluoromethoxy-DL-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of pharmaceuticals and peptides with specific biological activities .
Properties
Molecular Formula |
C15H18F3NO5 |
|---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
RMRFZVYLKTUKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


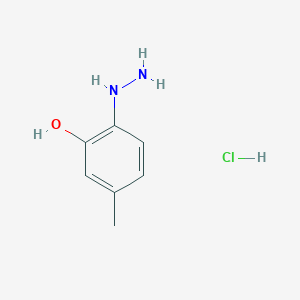

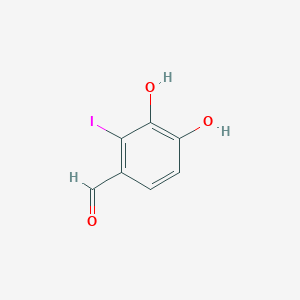
![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
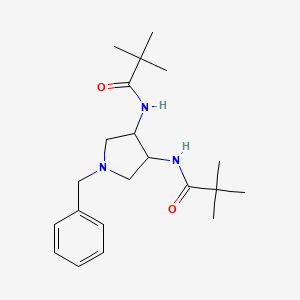
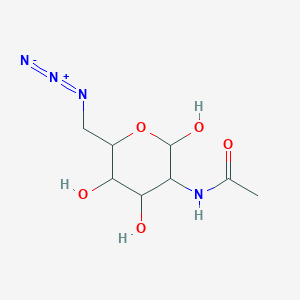
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)

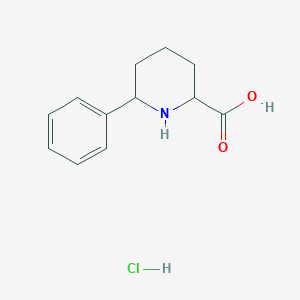
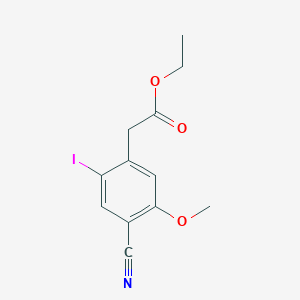
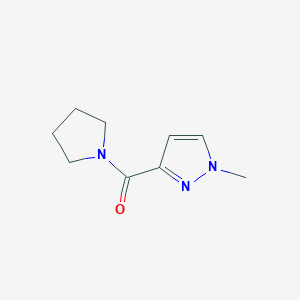
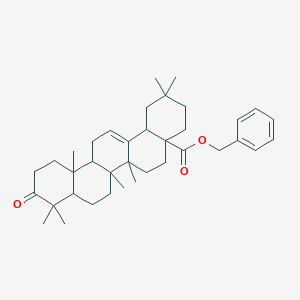
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)

